molecular formula C53H92O7 B049460 3-Sgsgd CAS No. 123564-58-9

3-Sgsgd

Cat. No.: B049460
CAS No.: 123564-58-9
M. Wt: 841.3 g/mol
InChI Key: OYZQYQSPKPQLFO-QZQJMBPMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Aleuritic acid can be synthesized through the saponification, filtration, and acidification of lac. The process involves saponifying lac in a sodium hydroxide solution at temperatures between 70 to 110°C for over 20 minutes. The saponified liquid is then salted out using a saturated salt solution and left to stand for more than 14 hours at room temperature. The sodium aleuritate is separated through filtration under reduced pressure and dissolved in boiling water. The sodium salt is then acidified using 15 to 20% sulfuric acid to obtain crude aleuritic acid, which is recrystallized using activated carbon powder and alcohol .

Industrial Production Methods: The industrial production of aleuritic acid involves similar steps but on a larger scale. The process is optimized for higher yield and purity, with the extraction and recrystallization techniques being refined to produce aleuritic acid with a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions: Aleuritic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include macrocyclic lactones, dilactones, triesters, and substituted coumarin derivatives .

Mechanism of Action

Comparison with Similar Compounds

  • 9,10,16-Trihydroxyhexadecanoic acid
  • 9,10,16-Trihydroxypalmitic acid

Comparison: Aleuritic acid is unique due to its specific structure and the presence of three hydroxyl groups, which make it highly reactive and suitable for various chemical transformations. Its role as a major component in shellac and its extensive use in the perfume industry further distinguish it from other similar compounds .

Properties

CAS No.

123564-58-9

Molecular Formula

C53H92O7

Molecular Weight

841.3 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate

InChI

InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h27,38-39,41-46,48-51,55-57H,3,8-26,28-36H2,1-2,4-7H3/t38-,39+,41?,42?,43-,44?,45?,46-,48-,49+,50-,51-,52+,53-/m1/s1

InChI Key

OYZQYQSPKPQLFO-QZQJMBPMSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O

Synonyms

3-O-(6'-O-stearoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien
3-O-(6'-O-stearoylglucosyl)stigmasta-5,25(27)-diene
3-SGSGD

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.